molecular formula C11H16N2O3 B6597744 6-[3-(dimethylamino)propoxy]pyridine-3-carboxylic acid CAS No. 1248162-34-6

6-[3-(dimethylamino)propoxy]pyridine-3-carboxylic acid

Cat. No.: B6597744
CAS No.: 1248162-34-6
M. Wt: 224.26 g/mol
InChI Key: NKDLEGWODNIJAH-UHFFFAOYSA-N
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Description

6-[3-(dimethylamino)propoxy]pyridine-3-carboxylic acid is a chemical compound with the molecular formula C11H16N2O3 and a molecular weight of 224.26 g/mol . It is categorized under carboxylic acids and is primarily used for research purposes . This compound is known for its unique structure, which includes a pyridine ring substituted with a carboxylic acid group and a dimethylamino propoxy side chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[3-(dimethylamino)propoxy]pyridine-3-carboxylic acid typically involves the reaction of 3-hydroxypyridine-3-carboxylic acid with 3-(dimethylamino)propyl chloride under basic conditions . The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional purification steps such as recrystallization or chromatography to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

6-[3-(dimethylamino)propoxy]pyridine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

6-[3-(dimethylamino)propoxy]pyridine-3-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-[3-(dimethylamino)propoxy]pyridine-3-carboxylic acid involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the carboxylic acid group can form ionic bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-[3-(dimethylamino)propoxy]pyridine-3-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a dimethylamino group and a carboxylic acid group allows for versatile interactions with various molecular targets, making it a valuable compound in research and development.

Properties

IUPAC Name

6-[3-(dimethylamino)propoxy]pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O3/c1-13(2)6-3-7-16-10-5-4-9(8-12-10)11(14)15/h4-5,8H,3,6-7H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKDLEGWODNIJAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCOC1=NC=C(C=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1248162-34-6
Record name 6-[3-(dimethylamino)propoxy]pyridine-3-carboxylic acid
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